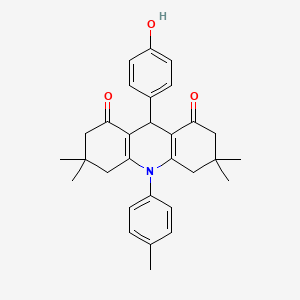
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, also known as CQH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture. CQH belongs to the class of hydrazide derivatives, which have shown promising biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-kB pathway. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been shown to induce DNA damage and inhibit cell proliferation. Inflammatory cytokines such as TNF-α and IL-6 are also inhibited by 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, leading to a reduction in inflammation. In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to inhibit the growth of weeds by interfering with their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has some limitations such as its low solubility in water, which can affect its bioavailability. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on different types of cancer cells to determine its specificity and selectivity. In agriculture, further research can be conducted to optimize the formulation and delivery of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide as a herbicide. Overall, the potential applications of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in various fields make it an exciting area of research for future studies.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide involves the reaction between 4-chlorobenzaldehyde, indole-3-carboxaldehyde, and 4-quinolinecarboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has shown promising results as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been shown to possess antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O/c26-18-11-9-16(10-12-18)24-13-21(20-6-2-4-8-23(20)29-24)25(31)30-28-15-17-14-27-22-7-3-1-5-19(17)22/h1-15,27H,(H,30,31)/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRHVSEGOJXQB-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]quinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5975734.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)
![ethyl 4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5975754.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5975765.png)
![N-(4-methoxyphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5975770.png)
![5-(4-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5975774.png)
![{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5975778.png)
![2-(3,5-dichlorophenyl)-8-(3-hydroxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975780.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)
![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)
![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)